molecular formula C17H14N4O3S2 B5496520 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide

4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B5496520
M. Wt: 386.5 g/mol
InChI Key: ZYAICVQAWKVVEZ-FLIBITNWSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides some information on a similar compound “4-[(1E)-3-Oxo-3-(2-thienyl)-1-propen-1-yl]benzoic acid”, including its molecular formula (C14H10O3S), average mass (258.292 Da), and monoisotopic mass (258.035065 Da) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, molecular weight, and solubility. For a similar compound “3-Oxo-3-(2-thienyl)propionitrile”, the reported properties include a molecular weight of 151.19, and a melting point of 134-138 °C .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. For a similar compound “3-Oxo-3-(2-thienyl)propionitrile”, it is classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

4-[[(Z)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c22-15(16-3-1-12-25-16)8-11-18-13-4-6-14(7-5-13)26(23,24)21-17-19-9-2-10-20-17/h1-12,18H,(H,19,20,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAICVQAWKVVEZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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